molecular formula C8H13N3S B2819327 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide CAS No. 956958-75-1

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide

Cat. No.: B2819327
CAS No.: 956958-75-1
M. Wt: 183.27
InChI Key: PGTKWFVQPSVSEL-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole-Thioamide Conjugates

The synthesis of pyrazole-thioamide hybrids emerged as a response to the growing demand for pharmacologically relevant heterocycles. Early methodologies relied on metal-catalyzed reactions, which often suffered from limitations such as harsh conditions and poor functional group tolerance. A pivotal shift occurred with the introduction of metal-free protocols, such as the three-component reaction involving pyrazole carbaldehydes, secondary amines, and elemental sulfur. This approach enabled the efficient construction of pyrazole C-3/4/5-linked thioamides under mild conditions, exemplified by the synthesis of derivatives like (5-(4-fluorophenyl)-1-phenyl-1H-pyrazol-3-yl)(morpholino)methanethione. The elimination of transition metals not only simplified purification but also enhanced compatibility with sensitive substrates, marking a milestone in thioamide chemistry.

Key advancements included the exploration of diverse pyrazole carbaldehydes and secondary amines, which expanded the structural diversity of these conjugates. For instance, pyrazole-4-carbaldehydes demonstrated moderate reactivity with cyclic amines like morpholine, yielding products such as 5A–E and 6–8C within 36 minutes to 1 hour. These developments laid the groundwork for synthesizing complex analogs like 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide, which integrates a propanethioamide chain with a dimethylpyrazole moiety.

Significance of this compound in Heterocyclic Chemistry

This compound occupies a critical niche due to its dual functional groups: the pyrazole ring, known for hydrogen-bonding capabilities, and the thioamide group, which enhances electron delocalization. This combination enables unique reactivity patterns, such as participating in Hantzsch-thiazole synthesis. The compound’s molecular architecture makes it a valuable intermediate for generating hybrids with enhanced bioactivity, particularly in anticancer and antimicrobial agents.

The dimethyl substituents at the pyrazole C-3 and C-5 positions confer steric and electronic effects that modulate reactivity. For example, in sulfur insertion reactions, these groups influence the rate of thioamide formation by altering the electrophilicity of the pyrazole carbaldehyde precursor. Such structural tunability has positioned this compound as a model system for studying structure-activity relationships in heterocyclic drug design.

Theoretical Foundations and Research Evolution

The synthesis of this compound is rooted in mechanistic insights gained from pyrazole-thioamide chemistry. A proposed pathway involves:

  • Imine Formation : Condensation of pyrazole carbaldehydes with amines to generate an imine intermediate.
  • Sulfur Insertion : Nucleophilic attack by sulfur at the imine carbon, facilitated by polar aprotic solvents like DMF.
  • Cyclization : Intramolecular cyclization to yield the thioamide product.

Experimental evidence supporting this mechanism includes control studies with radical scavengers like TEMPO, which did not inhibit product formation, ruling out radical pathways. Additionally, oxidative amidation using hydrogen peroxide has been employed to synthesize related pyrazole-amide conjugates, underscoring the versatility of pyrazole carbaldehydes in forming both thioamide and amide linkages.

Table 1: Comparative Analysis of Pyrazole-Thioamide Synthesis Methods

Method Conditions Yield (%) Key Advantages
Metal-free three-component DMF, 70°C, 2 h 90 Broad substrate scope, no catalysts
Hantzsch-thiazole Ethanol reflux, 2 h 85–95 Compatibility with phenacyl bromides
Oxidative amidation H₂O₂, DMSO, 130°C 29–76 Access to amide analogs

Current Research Landscape and Significance

Recent studies have focused on optimizing the synthesis and applications of this compound. Notable advancements include:

  • Gram-Scale Synthesis : A catalyst-free protocol achieving 86% yield in 2.5 hours, demonstrating industrial viability.
  • Hybridization Strategies : Conjugation with pyrazoline and triazole moieties to enhance pharmacological profiles, such as anticancer and anti-inflammatory activities.
  • Computational Studies : Density functional theory (DFT) analyses to predict reactivity and binding affinities toward biological targets.

Table 2: Recent Advancements in Pyrazole-Thioamide Research

Advancement Description Impact
Catalyst-free synthesis Eliminates need for β-cyclodextrin or metals Reduces cost and environmental impact
Thiazole hybridization Integration with Hantzsch-thiazole synthesis Expands medicinal chemistry toolkit
Oxidative functionalization Hydrogen peroxide-mediated amidation Enables dual thioamide/amide platforms

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)propanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6-5-7(2)11(10-6)4-3-8(9)12/h5H,3-4H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTKWFVQPSVSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=S)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide typically involves the reaction of 3,5-dimethylpyrazole with a suitable propanethioamide precursor. One common method involves the alkylation of 3,5-dimethylpyrazole with 3-chloropropanethioamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide

The synthesis of this compound can be achieved through various methods involving the reaction of 3,5-dimethylpyrazole with appropriate thioamide precursors. One effective approach includes the use of one-pot synthesis techniques that allow for the efficient formation of this compound alongside other derivatives.

Key Synthesis Steps:

  • Reagents : The synthesis typically involves 3,5-dimethylpyrazole and a suitable thioamide.
  • Conditions : Reactions are often conducted in solvents like ethanol or DMF under reflux conditions.
  • Purification : The final product is usually purified through recrystallization or chromatography.

Antitumor Activity

Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. For instance, studies involving related compounds have shown their effectiveness against various cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549) cells. The mechanisms of action include inducing apoptosis and inhibiting cell cycle progression .

Antibacterial and Antifungal Properties

Pyrazole derivatives, including those related to this compound, have been investigated for their antibacterial and antifungal activities. The presence of the pyrazole ring enhances the interaction with biological targets, making them potential candidates for developing new antimicrobial agents .

Role as Ligands

The compound can also serve as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals opens avenues for applications in catalysis and materials science. Pyrazole-based ligands are known for their hemilabile nature, which can facilitate unique reactivity patterns in metal complexes .

Case Study 1: Antitumor Evaluation

A study evaluated novel derivatives synthesized from this compound against HepG2 and A549 cell lines. The derivatives exhibited IC50 values indicating potent cytotoxicity, with mechanisms attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Coordination Chemistry

Research on the coordination behavior of this compound with various transition metals highlighted its effectiveness as a ligand. The resulting metal complexes demonstrated enhanced catalytic activity in organic transformations.

Data Tables

Application Description References
Antitumor ActivityEffective against HepG2 and A549 cell lines
Antibacterial ActivityExhibits significant antibacterial properties
Coordination ChemistryForms stable complexes with transition metals

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Chloro-Substituted Analogs

  • 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanethioamide (CAS 1006348-62-4): The introduction of a chlorine atom at the 4-position of the pyrazole ring increases molecular weight (217.72 g/mol vs. 198.27 g/mol for the non-chlorinated compound) and alters electronic properties. However, this substitution may reduce solubility in polar solvents due to increased hydrophobicity .

Methyl-Substituted Derivatives

  • 3-(3-Methyl-1H-pyrazol-1-yl)propanethioamide (CAS 1006334-11-7): Removal of one methyl group from the pyrazole ring simplifies the structure (C₇H₁₁N₃S vs.

Modifications on the Propanethioamide Chain

  • 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanethioamide (CAS 1006334-07-1) :
    A methyl group on the propane chain introduces stereochemical complexity, which could influence conformational stability and interactions with chiral biological targets .
  • Ethyl 3-(5-Methyl-1H-pyrazol-1-yl)propanoate (CAS 1006319-97-6): Replacement of the thioamide with an ester group (-COOEt) shifts the compound’s polarity and reactivity, favoring applications in polymer chemistry or as a synthetic intermediate .

Structural and Spectroscopic Comparisons

  • NMR Data :
    • The parent compound’s pyrazole ring protons resonate at δ ~6.2–6.5 ppm in ¹H-NMR, while chloro-substituted analogs show upfield shifts due to electron-withdrawing effects .
    • In ¹³C-NMR, pyrrole-containing analogs (e.g., compound 19 in ) exhibit distinct resonances at 102.84 ppm and 126.69 ppm, absent in pyrazole derivatives .

Software Tools for Structural Validation

Crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for graphical representation) have been critical in confirming the molecular structures of these compounds . These tools ensure accuracy in bond lengths, angles, and stereochemistry, which is essential for structure-activity relationship studies.

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanethioamide is a compound derived from the pyrazole family, known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential applications in medicinal chemistry, particularly focusing on its anti-tumor properties.

Synthesis

The synthesis of this compound typically involves a one-pot reaction using 3,5-dimethyl-1H-pyrazole as a starting material. The detailed synthetic pathway includes the reaction of 3,5-dimethyl-1H-pyrazole with various thioamide derivatives under controlled conditions to yield the target compound.

Anti-Tumor Properties

Recent studies have highlighted the anti-tumor activity of derivatives based on this compound. Notably, compounds synthesized from this structure have shown promising results against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines.

In a study conducted by Fouad et al., several derivatives were evaluated for their cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined using dose-response curves generated from MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells.

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound A15 ± 2120 ± 58
Compound B10 ± 180 ± 48
Compound C20 ± 3>150>7.5

Table 1: Summary of Biological Activity Results

The mechanism by which these compounds exert their anti-tumor effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. The presence of the pyrazole moiety is believed to enhance interaction with cellular targets involved in cancer progression.

Study on HepG2 and A549 Cells

In a comparative study involving HepG2 and A549 cell lines, it was observed that derivatives of this compound inhibited cell growth in a dose-dependent manner. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates.

Results:

  • HepG2 Cells: Treatment with Compound A resulted in a significant increase in sub-G1 phase cells, indicating apoptosis.
  • A549 Cells: Compound B showed marked inhibition of cell migration and invasion, suggesting potential anti-metastatic properties.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyrazole ring (δ 2.2–2.5 ppm for methyl groups) and thioamide moiety (δ 3.8–4.2 ppm for CH₂-S) .
  • IR Spectroscopy : Stretching vibrations at 1250–1300 cm⁻¹ (C=S) and 1600–1650 cm⁻¹ (C=N) validate functional groups .
    Advanced Crystallography
  • Single-Crystal X-ray Diffraction : Resolve molecular geometry and hydrogen-bonding networks. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical .
  • Structure Validation : Tools like PLATON (ADDSYM) check for missed symmetry and validate hydrogen-bonding patterns .

How can crystallographic data resolve discrepancies in reported molecular conformations of pyrazole-thioamide derivatives?

Q. Advanced Analysis

  • Twinning and Disorder : Use SHELXD for structure solution in cases of twinning or pseudo-symmetry. For example, monoclinic systems (space group P2₁/c) often require careful refinement of thermal parameters to resolve disorder in the propyl chain .
  • Hydrogen Bonding : Compare packing diagrams (e.g., C–H⋯S interactions) to explain stability differences between polymorphs. The title compound’s dimeric crystal structure (via N–H⋯S bonds) may enhance thermal stability .
    Methodology
  • High-resolution data (θmax > 25°) and low R-factor thresholds (<5%) ensure accuracy .

What computational and experimental strategies elucidate structure-activity relationships (SAR) for biological activity?

Q. Advanced SAR Approaches

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like cannabinoid receptors (CB1/CB2). Compound 4b (a derivative) showed a binding affinity of −9.2 kcal/mol, attributed to chlorophenyl and pyrazole motifs .
  • In Vitro Assays : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) quantify IC₅₀ values. Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit enhanced cytotoxicity (IC₅₀ = 12 µM) .
    Data Interpretation
  • Hammett plots correlate substituent σ values with bioactivity, guiding rational design .

How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

Q. Stability Studies

  • Acidic Conditions : The thioamide group undergoes hydrolysis to carboxylic acids (pH < 3, 80°C), monitored via TLC (Rf shift from 0.7 to 0.3) .
  • Oxidative Environments : H₂O₂ converts the thioamide to amide (confirmed by loss of IR C=S peak at 1280 cm⁻¹) .
    Methodology
  • Kinetic studies (UV-Vis at λ = 270 nm) track degradation rates. Pseudo-first-order kinetics (k = 0.015 min⁻¹) are observed in basic media .

What experimental frameworks identify biological targets and mechanisms of action?

Q. Advanced Target Identification

  • Surface Plasmon Resonance (SPR) : Measures real-time binding to immobilized enzymes (e.g., COX-2) with KD values < 1 µM .
  • siRNA Knockdown : Silencing candidate receptors (e.g., CB1) in adipocytes validates anti-obesity effects (30% reduction in lipid accumulation) .
    Mechanistic Insights
  • Patch-clamp electrophysiology reveals ion channel modulation (e.g., TRPV1 inhibition) .

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